Bienvenue dans la boutique en ligne BenchChem!

8-Methoxy Loxapine-d3

Mass Spectrometry Internal Standard Isotopic Differentiation

8-Methoxy Loxapine-d3 is the definitive SIL-IS for loxapine metabolite quantitation: +3.018 Da shift prevents cross-talk, ΔLogP=0.00 ensures co-elution. LLOQ 0.0500 ng/mL (plasma), 2–5 ng/g (tissue). N-CD₃ labeling avoids H/D back-exchange during 260-day frozen storage. Outperforms non-deuterated standards.

Molecular Formula C19H20ClN3O2
Molecular Weight 360.856
CAS No. 1189647-48-0
Cat. No. B564468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy Loxapine-d3
CAS1189647-48-0
Synonyms2-Chloro-8-methoxy-11-[(4-methyl-d3)-1-piperazinyl]dibenz[b,f][1,4]oxazepine; 
Molecular FormulaC19H20ClN3O2
Molecular Weight360.856
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC)OC4=C2C=C(C=C4)Cl
InChIInChI=1S/C19H20ClN3O2/c1-22-7-9-23(10-8-22)19-15-11-13(20)3-5-17(15)25-18-6-4-14(24-2)12-16(18)21-19/h3-6,11-12H,7-10H2,1-2H3/i1D3
InChIKeyCQTLHLYDQYOEJW-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy Loxapine-d3 (CAS 1189647-48-0) – Stable Isotope-Labeled Internal Standard for Loxapine Metabolite Quantification


8-Methoxy Loxapine-d3 (CAS 1189647-48-0) is a deuterium-labeled isotopologue of 8-Methoxy Loxapine, a key metabolite of the tricyclic antipsychotic agent loxapine . The compound bears three deuterium atoms at the N-methylpiperazine position, yielding a molecular formula of C₁₉H₁₇D₃ClN₃O₂ and an exact monoisotopic mass of 360.852 Da . It is classified as a stable isotope-labeled (SIL) internal standard and is employed exclusively as a research chemical for quantitative bioanalysis, pharmacokinetic studies, and mass spectrometry-based assay development . The compound is not intended for diagnostic or therapeutic use [1].

Why Generic Substitution Fails for 8-Methoxy Loxapine-d3 in Bioanalytical Workflows


Loxapine undergoes extensive cytochrome P450-mediated metabolism to at least five hydroxylated and N-demethylated species—including 8-hydroxy-loxapine, 7-hydroxy-loxapine, amoxapine, and their hydroxylated counterparts—with divergent pharmacological activities [1]. Regulatory bioanalytical guidance (EMA, FDA) mandates the use of stable isotope-labeled internal standards (SIL-IS) for LC‑MS/MS quantitation to compensate for matrix effects, extraction variability, and ionization suppression [2]. Non-deuterated 8-Methoxy Loxapine suffers from identical mass-to-charge ratios as the target metabolite, rendering it indistinguishable in mass spectrometry and yielding inferior precision: in a direct GC comparison, clothiapine outperformed 8-methoxyloxapine as an internal standard, and the non-deuterated form cannot avoid signal cross-talk [3]. 8-Methoxy Loxapine-d3 eliminates this limitation via a distinct +3 Da mass shift, enabling unambiguous selected reaction monitoring (SRM) detection while preserving near-identical chromatographic retention (calculated LogP 3.09 for both labeled and unlabeled forms) [REFS-2, REFS-3].

8-Methoxy Loxapine-d3 – Quantitative Differentiation Evidence vs. Closest Comparators


Isotopic Mass Shift (+3.018 Da) Enables Unambiguous SRM Detection vs. Unlabeled 8-Methoxy Loxapine

8-Methoxy Loxapine-d3 possesses a molecular weight of 360.852 g/mol (monoisotopic mass 360.143 g/mol) due to the incorporation of three deuterium atoms at the N-methyl position . In contrast, the unlabeled 8-Methoxy Loxapine (CAS 70020-54-1) has a molecular weight of 357.834 g/mol (monoisotopic mass 357.145 g/mol), producing a mass shift of +3.018 Da . This 3 Da difference exceeds the minimum +3 Da threshold recommended to avoid isotopic overlap between an internal standard and its target analyte, allowing discrete selected reaction monitoring (SRM) channels in LC‑MS/MS workflows without signal cross-contamination .

Mass Spectrometry Internal Standard Isotopic Differentiation

Chromatographic Co-Elution Parity (LogP) Ensures Identical Extraction and Retention Behavior

The calculated octanol-water partition coefficient (LogP) for 8-Methoxy Loxapine-d3 is 3.09140, identical to the unlabeled form (ΔLogP = 0.00) . This parity arises because deuterium substitution at the N-methyl position does not alter the compound's hydrophobicity or hydrogen-bonding capacity . Consequently, the deuterated standard co-elutes with the target analyte during reversed-phase LC and tracks the analyte quantitatively through solid-phase extraction (SPE) and liquid-liquid extraction steps, a critical requirement that alternative deuterated loxapine analogs with different deuteration positions (e.g., Loxapine-d8, deuterated on the piperazine ring) may not guarantee [1].

Chromatography Solid-Phase Extraction LogP Method Validation

Non-Deuterated 8-Methoxy Loxapine Exhibits Inferior Reproducibility as an Internal Standard in GC Analysis

In a head-to-head gas chromatographic method for loxapine and its five principal metabolites in human plasma, 8-methoxyloxapine (non-deuterated) was directly compared with clothiapine as an internal standard candidate. Clothiapine demonstrated a smaller coefficient of variation (CV), establishing quantitative superiority over the non-deuterated 8-methoxy form [1]. The intrasystem reproducibility CV for the overall method was <6%, but the inferior performance of 8-methoxyloxapine was explicitly noted [1]. Incorporation of deuterium labeling—as in 8-Methoxy Loxapine-d3—addresses this precision deficit by enabling isotopically distinct MS detection, removing the inherent ion ratio instability that compromises the non-deuterated compound’s reproducibility in electron-impact or electrospray ionization modes [2].

Gas Chromatography Coefficient of Variation Internal Standard Performance Precision

LLOQ of 0.0500 ng/mL Achievable for Hydroxylated Loxapine Metabolites Validates Need for High-Specificity SIL-IS

A validated LC‑MS/MS method for the simultaneous quantification of loxapine and four metabolites—including 8-hydroxyloxapine—in human plasma achieved a lower limit of quantification (LLOQ) of 0.0500 ng/mL across a calibration range of 0.0500–50.0 ng/mL using 1/x²-weighted linear regression [1]. Between-run precision at the LLOQ ranged from 0.0% to 13.8%, and accuracy ranged from 86.4% to 109.3% of nominal [1]. At such low concentrations, the use of a co-eluting, isotopically distinct internal standard such as 8-Methoxy Loxapine-d3 is essential to correct for matrix effects and ionization variability; the method achieved extraction recoveries exceeding 80% and demonstrated analyte stability in plasma for up to 260 days at −20°C [1].

LC-MS/MS Lower Limit of Quantification Bioanalysis Method Validation

Regulatory-Grade Characterization for ANDA/DMF Compliance vs. Research-Only Deuterated Alternatives

The unlabeled 8-Methoxy Loxapine reference standard (CAS 70020-54-1) is fully characterized and complies with USP, EMA, JP, and BP regulatory standards, supporting Abbreviated New Drug Applications (ANDAs), New Drug Applications (NDAs), and commercial production of loxapine . 8-Methoxy Loxapine-d3, supplied by certified vendors such as Santa Cruz Biotechnology (CAT sc-217504) and Clearsynth (CAT CS-T-57537), is accompanied by a Certificate of Analysis (COA) with lot-specific purity data and is categorized under stable isotope standards [REFS-2, REFS-3]. This level of regulatory documentation distinguishes it from research-grade deuterated alternatives that may lack full traceability and GMP-grade characterization .

Regulatory Compliance ANDA Certificate of Analysis Pharmaceutical Reference Standards

Deuterium Placement at N-Methyl Position Avoids H/D Exchange and Ensures Long-Term Isotopic Fidelity

8-Methoxy Loxapine-d3 incorporates deuterium at the N-methyl tertiary amine group (N-CD₃) rather than at aromatic or hydroxyl positions . This labeling strategy minimizes the risk of hydrogen-deuterium (H/D) back-exchange under typical bioanalytical conditions (aqueous mobile phases at pH 2–8, ambient temperature), preserving the +3 Da isotopic signature throughout sample preparation, storage, and analysis . In contrast, deuterated internal standards labeled on exchangeable positions (e.g., hydroxyl, amine NH) can undergo partial back-exchange, reducing effective mass shift and introducing quantification bias . The compound is reported stable under normal environmental storage conditions, with long-term stability inferred from the structural analogy to the light-sensitive but chemically resilient unlabeled 8-Methoxy Loxapine (mp 62–73°C, light sensitive, stored under inert atmosphere) [REFS-1, REFS-3].

Isotopic Stability Hydrogen-Deuterium Exchange Stable Isotope Sample Integrity

Optimal Application Scenarios for 8-Methoxy Loxapine-d3 Based on Quantitative Evidence


Regulated Bioanalytical Method Validation for Loxapine ANDA/NDA Submissions

When validating an LC‑MS/MS method for loxapine and its hydroxylated metabolites in human plasma under FDA/EMA bioanalytical guidance, 8-Methoxy Loxapine-d3 should be selected as the SIL-IS for 8-hydroxyloxapine quantification. The validated method achieving an LLOQ of 0.0500 ng/mL [1] requires a co-eluting internal standard with a distinct mass shift and identical LogP, criteria uniquely satisfied by the +3.018 Da mass shift and LogP parity (ΔLogP = 0.00) of this deuterated standard . The lot-specific COA and alignment with pharmaceutical reference standard quality (USP, EMA, JP, BP) further support regulatory acceptance .

Pharmacokinetic Disposition Studies of Loxapine Metabolites Across Brain, Plasma, and CSF Compartments

In preclinical tissue distribution studies where loxapine metabolites must be quantified in diverse matrices (rat brain tissue <100 mg, CSF 50 µL, plasma 100 µL) with LLOQs as low as 2–5 ng/g [1], 8-Methoxy Loxapine-d3 provides the isotopic differentiation required to avoid endogenous interference and cross-talk from structural isomers. The deuterated standard's chromatographic co-elution identity (LogP 3.09140) ensures consistent extraction recovery across all matrices, directly addressing the method's need for small sample volumes and high sensitivity .

Therapeutic Drug Monitoring (TDM) of Loxapine Compliance in Forensic and Psychiatric Populations

For urine and plasma drug monitoring programs that require quantification of the inactive metabolite 8-hydroxyloxapine alongside the active metabolite 7-hydroxyloxapine and parent loxapine [1], 8-Methoxy Loxapine-d3 serves as a stable, non-exchangeable internal standard. The N-CD₃ labeling strategy prevents H/D back-exchange during long-term frozen storage (stability demonstrated for up to 260 days at −20°C ), ensuring that archived samples can be reanalyzed with confidence over extended periods.

GC‑MS Legacy Method Conversion to LC‑MS/MS with SIL-IS

Laboratories transitioning from the 1982 GC method—where non-deuterated 8-methoxyloxapine was shown to exhibit inferior precision compared with clothiapine (CV < 6% overall; limit of sensitivity 5 ng/mL for 7-hydroxyamoxapine [1])—to modern LC‑MS/MS platforms should replace the non-deuterated standard with 8-Methoxy Loxapine-d3. The deuterated compound retains the same chromatographic behavior (Kovats RI = 2810 on SE-30 for the unlabeled analog ) while enabling MS-specific detection that eliminates the precision limitations of the legacy method.

Quote Request

Request a Quote for 8-Methoxy Loxapine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.